ピララリシブ
説明
科学的研究の応用
Pilaralisib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular signaling.
Biology: Investigated for its effects on cell proliferation, survival, and apoptosis in various cell lines.
Medicine: Explored in clinical trials for the treatment of cancers such as chronic lymphocytic leukemia, lymphoma, breast cancer, and glioblastoma. .
Industry: Utilized in the development of new therapeutic agents targeting the PI3K pathway
作用機序
ピララリシブは、ホスホイノシチド3キナーゼ(PI3K)の活性を選択的に阻害することによってその効果を発揮します。PI3K経路は、ヒト腫瘍で頻繁に活性化されており、腫瘍細胞の増殖、生存、化学療法および放射線療法に対する耐性を促進します。PI3Kを阻害することによって、ピララリシブはこの経路を阻害し、腫瘍細胞の増殖を抑制し、アポトーシス(プログラム細胞死)を増加させます。 ピララリシブの分子標的は、AKTやmTORなどの下流シグナル伝達分子をリン酸化に関与するPI3Kの触媒サブユニットです .
生化学分析
Biochemical Properties
Pilaralisib interacts with class I PI3K, which includes the α, β, γ, and δ isoforms . It inhibits the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the membrane, a key molecule in the PI3K signaling pathway . This inhibition affects the phosphorylation of AKT, p70S6K, and S6, proteins that play crucial roles in cell growth and survival .
Cellular Effects
Pilaralisib has shown to inhibit proliferation in multiple tumor cell lines with diverse genetic alterations affecting the PI3K pathway . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cell function are largely due to its inhibition of the PI3K pathway, which is frequently activated in human tumors .
Molecular Mechanism
Pilaralisib exerts its effects at the molecular level by selectively inhibiting the activity of PI3K . This inhibition prevents the formation of PIP3, a molecule that plays a key role in the activation of AKT, a protein kinase involved in cell survival and growth . By inhibiting PI3K, Pilaralisib disrupts this signaling pathway, leading to decreased cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, Pilaralisib has shown significant tumor growth inhibition in multiple human xenograft models in nude mice when administered repeatedly
Metabolic Pathways
Pilaralisib is involved in the PI3K/AKT/mTOR signaling pathway, a key metabolic pathway in cells . This pathway regulates several cellular processes, including cell growth, survival, and metabolism . By inhibiting PI3K, Pilaralisib impacts this metabolic pathway, potentially affecting metabolic flux or metabolite levels .
準備方法
Pilaralisib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to enhance its selectivity and potency. The synthetic route typically involves the following steps:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which includes the formation of key bonds and functional groups.
Functional Group Modifications:
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
化学反応の分析
ピララリシブは、次のような様々な化学反応を起こします。
酸化: ピララリシブは、酸素の付加または水素原子の除去を含む酸化反応を起こす可能性があります。
還元: 還元反応は、電子の獲得または酸素原子の除去を含みます。
置換: ピララリシブは、ある官能基が別の官能基に置き換わる置換反応に参加することができます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、様々な触媒が含まれます。 .
4. 科学研究への応用
ピララリシブは、次のような幅広い科学研究への応用があります。
類似化合物との比較
ピララリシブは、PI3K阻害剤として知られる化合物のクラスに属します。類似の化合物には以下のようなものがあります。
アルペリシブ: PI3Kアルファアイソフォームの選択的阻害剤であり、乳がんの治療に承認されています。
ボクサリシブ: PI3KとmTORのデュアル阻害剤であり、様々な癌に対する可能性が研究されています。
イデラリシブ: PI3Kデルタアイソフォームの選択的阻害剤であり、慢性リンパ性白血病および濾胞性リンパ腫の治療に使用されています .
ピララリシブは、PI3K(アルファ、ベータ、ガンマ、デルタ)の複数のアイソフォームを阻害する能力を持つため、幅広い治療の可能性を持つ汎用性が高く強力な阻害剤となっています .
生物活性
Pilaralisib (SAR245408, XL147) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated for its biological activity in various cancer types. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, safety profiles, and efficacy based on clinical trials and preclinical studies.
Pilaralisib targets the PI3K signaling pathway, which is crucial for regulating cellular processes such as growth, proliferation, and survival. PI3K consists of several isoforms, with p110α, p110β, p110γ, and p110δ being the primary targets in cancer therapy. Inhibition of these isoforms can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics
Pilaralisib exhibits distinct pharmacokinetic properties depending on its formulation (capsule vs. tablet). Key pharmacokinetic parameters are summarized in the table below:
Parameter | Capsule Formulation | Tablet Formulation |
---|---|---|
Maximum Tolerated Dose (MTD) | 600 mg QD | 400 mg QD |
Area Under Curve (AUC) | Varies by dose | Higher at 400 mg than capsule |
Time to Maximum Concentration (Tmax) | Not specified | Not specified |
Elimination Half-Life | Not specified | Not specified |
Phase I Trials
- Monotherapy in Advanced Solid Tumors :
- Combination Therapy :
- Hematologic Malignancies :
Preclinical Studies
Preclinical investigations have shown that pilaralisib effectively slows tumor growth or induces tumor shrinkage across various cancer models, including breast, lung, ovarian, and prostate cancers . It has also been noted to enhance the effects of other chemotherapeutic agents, indicating potential for combination therapies.
Case Studies
- Case Study 1 : A patient with advanced non-small cell lung cancer treated with pilaralisib showed a partial response after treatment, highlighting its potential effectiveness in specific tumor types .
- Case Study 2 : In a cohort of CLL patients, significant reductions in plasma cytokines were observed following treatment with pilaralisib, suggesting its role in modulating immune responses .
特性
IUPAC Name |
2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPEPAQOBZPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025731 | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
934526-89-3 | |
Record name | Pilaralisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilaralisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934526-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILARALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。